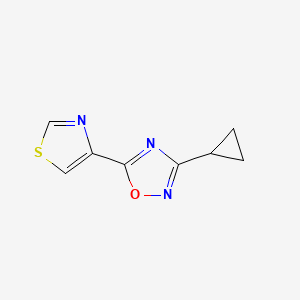

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-2-5(1)7-10-8(12-11-7)6-3-13-4-9-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHBVSMUPGJHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiazole ring.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that oxadiazole derivatives exhibit notable anticancer activity. A study indicated that compounds containing the oxadiazole moiety can selectively inhibit certain carbonic anhydrases (hCA IX and XII), which are overexpressed in various tumors. For instance, one derivative showed a Ki value of 89 pM against hCA IX, indicating strong inhibitory potential .

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties. Specific derivatives of 3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance anticonvulsant efficacy .

| Compound | Activity | Model | Effective Dose (mg/kg) |

|---|---|---|---|

| Compound 1 | High | MES | <20 |

| Compound 2 | Moderate | PTZ | 24.38 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for further development as antimicrobial agents .

Synthesis and Modification

The synthesis of 3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. One notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

Case Study 1: Drug Development

A recent study focused on the development of a series of oxadiazole derivatives based on the core structure of 3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole. These derivatives were tested for their ability to inhibit histone deacetylase (HDAC), an enzyme implicated in cancer progression. The most promising compounds exhibited IC values significantly lower than existing HDAC inhibitors .

Case Study 2: Anticonvulsant Research

In another study examining anticonvulsant activity, researchers synthesized several thiazole-linked oxadiazoles and evaluated their efficacy in various seizure models. The results indicated that specific substitutions on the thiazole ring enhanced anticonvulsant effects, with some compounds outperforming traditional medications like ethosuximide .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The thiazole and oxadiazole rings are known to interact with biological macromolecules, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

- Thiazole-containing derivatives (e.g., the target compound) exhibit superior metabolic stability compared to pyridine or triazole analogs due to reduced susceptibility to oxidative metabolism .

- Bulky substituents (e.g., triazolo-pyridine) increase molecular rigidity, influencing polymorph formation and solubility .

Key Observations :

- Thiazole-tethered derivatives require milder conditions (e.g., DMAP/EDC·HCl) compared to triazole analogs, which often need harsh hydrazinolysis .

- Yields for pyridine-based analogs are less documented, suggesting synthetic challenges in functionalizing nitrogen-rich heterocycles .

Physicochemical Properties

Critical properties for drug development:

Key Observations :

- Thiazole substitution improves water solubility compared to pyrrolidine/piperidine analogs, likely due to polarizable sulfur atoms .

- Cyclopropyl groups consistently increase LogP, enhancing membrane permeability but risking solubility challenges .

Polymorphic Behavior

Polymorphism impacts stability and bioavailability:

Biological Activity

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is primarily characterized by its antimicrobial and anticancer properties. Various studies have highlighted its effectiveness against a range of pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study assessing various oxadiazole derivatives found that those with thiazole substitutions demonstrated enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole | Bacillus cereus | 15 µg/mL |

| 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 20 µg/mL |

| Other Oxadiazole Derivatives | Various | 10–30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. A notable study utilized the NCI-60 cell line panel to assess cytotoxicity against different cancer types. The results indicated that 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism by which 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. By inhibiting TS, it disrupts the proliferation of cancer cells .

- Membrane Permeability : The presence of the cyclopropyl group enhances lipophilicity and facilitates cellular uptake, allowing the compound to reach intracellular targets effectively .

Case Studies

Several case studies have illustrated the efficacy of this compound in vivo:

- Study on Antibacterial Efficacy : In a controlled experiment involving animal models infected with Bacillus thuringiensis, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls .

- Cancer Treatment Model : In xenograft models using HUH7 liver cancer cells, administration of the compound led to tumor size reduction by approximately 50% over a treatment period of four weeks .

Q & A

Q. What are the efficient synthetic routes for 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole, and how are yields optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using commercially available reagents. For example, modified methods involve coupling cyclopropyl-substituted intermediates with thiazole derivatives under reflux conditions in toluene or DMF. Yields (moderate-to-good) are optimized by adjusting reaction time, temperature, and catalyst choice (e.g., NaH or Pd-based catalysts). Post-synthesis, purification via column chromatography and recrystallization ensures isolable products. Spectral characterization (1H NMR, IR, and elemental analysis) confirms structural integrity .

Q. Table 1: Example Synthetic Route

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopropylcarbonyl chloride, NH₂OH·HCl | Form oxadiazole precursor |

| 2 | 4-Thiazolecarboxylic acid, DCC/DMAP | Coupling to thiazole moiety |

| 3 | NaH in toluene, reflux | Cyclization to final product |

Q. How is the structural confirmation of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole achieved post-synthesis?

Methodological Answer: Structural validation relies on a combination of techniques:

- 1H NMR : Identifies proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, thiazole protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹).

- Elemental Analysis : Validates empirical formula (e.g., C₈H₆N₄OS).

- TLC/HPLC : Ensures purity (>95%) and absence of byproducts .

Advanced Research Questions

Q. What computational strategies predict the biological activity of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole?

Methodological Answer: Molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are employed. Steps include:

Target Selection : Prioritize enzymes with known roles in diseases (e.g., fungal CYP51 for antifungal activity).

Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with reference inhibitors (e.g., fluconazole).

In Vitro Correlation : Validate predictions via antifungal/antimicrobial assays (MIC values) .

Q. Table 2: Example Docking Parameters

| Parameter | Value |

|---|---|

| Grid Box Size | 60 × 60 × 60 Å |

| Exhaustiveness | 100 |

| Binding Site | Heme region of 3LD6 |

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer: Contradictions arise due to assay variability or structural analogs. Mitigation strategies:

Q. What strategies improve synthetic yield and purity for large-scale preparation?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.

- Catalyst Optimization : Use Pd/C or Ni catalysts for higher regioselectivity.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- In-Line Analytics : LC-MS monitors reaction progress in real-time .

Q. How does the bioactivity of this compound compare to other thiazole/oxadiazole hybrids?

Methodological Answer: Comparative studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency.

- Heterocycle Hybridization : Thiazole-oxadiazole hybrids show superior activity to oxadiazole-pyridines against Candida albicans (MIC₅₀: 8 µg/mL vs. 32 µg/mL).

- Mechanistic Insights : Thiazole moieties improve membrane permeability via lipophilic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.